molecular formula C7H4BrNO2 B152695 7-Bromofuro[3,2-c]pyridin-4(5H)-one CAS No. 603301-02-6

7-Bromofuro[3,2-c]pyridin-4(5H)-one

Cat. No. B152695
M. Wt: 214.02 g/mol
InChI Key: YFKFZPQHCJAURO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of various pyridine derivatives, including those related to 7-Bromofuro[3,2-c]pyridin-4(5H)-one, has been explored through different methods. A novel multicomponent reaction has been developed to synthesize tetrahydrofuro[2,3-c]pyridines, which involves heating a solution of aminopentynoate, an aldehyde, and an alpha-isocyanoacetamide in the presence of ammonium chloride, resulting in good to excellent yields . Another approach for synthesizing pyridine derivatives involves carbon-carbon coupling, which has been used to create compounds with potential biological activity . Additionally, a one-pot method has been reported for the preparation of furo[3,4-b]pyridine-5(7H)-ones from commercially available 2-bromopyridine-3-carboxylic acid, which reacts with carbonyl compounds to afford the desired products .

Molecular Structure Analysis

The molecular structure of pyridine derivatives has been extensively studied using experimental techniques such as single crystal X-ray diffraction (XRD) and spectroscopic methods, as well as computational methods like density functional theory (DFT). The crystal and molecular structure of a closely related compound, 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine, has been investigated, revealing details about the molecular geometry and intermolecular interactions within the crystal packing . These studies provide insight into the structural characteristics of pyridine derivatives, which can be related to the properties of 7-Bromofuro[3,2-c]pyridin-4(5H)-one.

Chemical Reactions Analysis

The reactivity of pyridine derivatives has been explored in various chemical reactions. For instance, the synthesis of 7-substituted 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-ones involves the reaction of 7-hydroxy derivatives with different nucleophiles under acidic or basic conditions . This demonstrates the versatility of pyridine derivatives in undergoing chemical transformations, which could be applicable to the synthesis and modification of 7-Bromofuro[3,2-c]pyridin-4(5H)-one.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives have been characterized through various analytical techniques. The study of 3-bromo-5-(2,5-difluorophenyl)pyridine and 3,5-bis(naphthalen-1-yl)pyridine has provided insight into their spectroscopic, electronic, and nonlinear optical properties, as well as their biological activity against bacteria and fungus . These findings contribute to a broader understanding of the properties of pyridine derivatives, which can be extrapolated to predict the behavior of 7-Bromofuro[3,2-c]pyridin-4(5H)-one in different environments and applications.

Scientific Research Applications

  • Synthesis and Inhibitory Activity of Derivatives :

    • Novel derivatives of pyrido[2',3':4,5]furo[3,2-d]pyrimidin-4-amines, including 7-substituted analogs, were synthesized, leveraging compounds like 3,5-Dibromopyridine and 3-amino-6-bromofuro[3,2-b]pyridine-2-carbonitrile as intermediates. These compounds were tested for their inhibition of Ser/Thr kinases, demonstrating potent activity against specific kinase targets, exemplified by one compound with an IC50 value of 49 nM against CLK1 kinase (Deau et al., 2013).
  • Synthesis of Biologically Active Compounds :

    • 1-(4-Bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one, synthesized from pyridin-4-ol and 4-bromo-2-fluoroaniline, serves as an important intermediate for creating many biologically active compounds. This synthesis process involves multiple steps like nitration, chlorination, and N-alkylation (Wang et al., 2016).
  • Structural and Spectroscopic Studies :

    • Extensive hydrogen bonding and π–π interactions were observed in compounds like 2,6‐Di­amino­pyridinium bromide monohydrate, highlighting the importance of these interactions in the molecular structure and potential applications of such compounds (Haddad & Al-Far, 2003).
    • Similar studies on 2-Amino-5-bromopyridinium hydrogen succinate demonstrated the significance of hydrogen bonding in determining the molecular structure of these compounds (Hemamalini & Fun, 2010).
  • Development of Kinase-Focused Libraries :

    • Synthesis of 3-amino-1H-pyrazolo[4,3-c]pyridin-4(5H)-ones and related compounds has been explored for developing a library of compounds suitable for screening against kinases and other cancer drug targets, emphasizing the potential of these compounds in drug discovery (Smyth et al., 2010).

Safety And Hazards

7-Bromofuro[3,2-c]pyridin-4(5H)-one is harmful by inhalation, in contact with skin, and if swallowed . It is recommended to avoid prolonged exposure and use caution when handling . In case of ingestion, inhalation, or skin contact, immediate medical attention should be sought .

properties

IUPAC Name

7-bromo-5H-furo[3,2-c]pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrNO2/c8-5-3-9-7(10)4-1-2-11-6(4)5/h1-3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFKFZPQHCJAURO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC2=C1C(=O)NC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10591954
Record name 7-Bromofuro[3,2-c]pyridin-4(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10591954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Bromofuro[3,2-c]pyridin-4(5H)-one

CAS RN

603301-02-6
Record name 7-Bromofuro[3,2-c]pyridin-4(5H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=603301-02-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Bromofuro[3,2-c]pyridin-4(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10591954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Add N-bromosuccinimide (63.16 g, 354.9 mmol) as a solution in anhydrous acetonitrile (480 mL) to a suspension of 5H-furo[3,2-c]pyridin-4-one (36.9 g, 273 mmol) in anhydrous acetonitrile (740 mL) at 0° C. over 1 hour. Warm to room temperature, add anhydrous methyl alcohol (1.5 L) and stir at room temperature for 18 hours. Quench with water (20 ml) and saturated sodium bicarbonate (20 mL), concentrate to a volume of 1.3 liters, and pour into water (1.3 L). Collection of the precipitate by filtration and drying (vacuum oven 2 days 40-60° C.) gives the title compound as an off-white solid.
Quantity
63.16 g
Type
reactant
Reaction Step One
Quantity
480 mL
Type
solvent
Reaction Step One
Quantity
36.9 g
Type
reactant
Reaction Step Two
Quantity
740 mL
Type
solvent
Reaction Step Two
Quantity
1.5 L
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a suspension of 5H-furo[3,2-c]pyridin-4-one (11.1 g, 0.082 mol) in anhydrous acetonitrile (200 mL) was added a solution of NBS (19.0 g, 0.107 mol) in anhydrous acetonitrile (100 ml) at 0° C. over 1 h. The resulting suspension was stirred at 0° C. for 1 h and then warmed to rt for 10 min. Water (500 mL) and saturated sodium bicarbonate aqueous solution (4 ml) were added to the mixture. Off-white solids were collected by filtration and dried under vacuum to afford 7.33 g of desired product (yield: 42%). 1H NMR (DMSO-d6, 400 MHz): δ=7.06 (d, J=2.3 Hz, 1H), 7.60 (s, 1H), 8.00 (d, J=2.0 Hz, 1H). MS (ES+): 214.04/216.04 (1/1) [MH+].
Quantity
11.1 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
19 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Quantity
500 mL
Type
reactant
Reaction Step Three
Quantity
4 mL
Type
reactant
Reaction Step Three
Yield
42%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Bromofuro[3,2-c]pyridin-4(5H)-one
Reactant of Route 2
7-Bromofuro[3,2-c]pyridin-4(5H)-one
Reactant of Route 3
7-Bromofuro[3,2-c]pyridin-4(5H)-one
Reactant of Route 4
7-Bromofuro[3,2-c]pyridin-4(5H)-one
Reactant of Route 5
7-Bromofuro[3,2-c]pyridin-4(5H)-one
Reactant of Route 6
7-Bromofuro[3,2-c]pyridin-4(5H)-one

Citations

For This Compound
1
Citations
T Knoepfel, P Nimsgern, S Jacquier… - Journal of Medicinal …, 2020 - ACS Publications
Inappropriate activation of endosomal TLR7 and TLR8 occurs in several autoimmune diseases, in particular systemic lupus erythematosus (SLE). Herein, the development of a TLR8 …
Number of citations: 17 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.